Source: Exo-(1R,5S,6S)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine, also known as 3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine, is a bicyclic amine compound with a molecular formula of and a molecular weight of 202.30 g/mol . It has gained attention for its potential applications in medicinal chemistry, particularly as a pharmacological agent.
Classification: This compound falls under the category of bicyclic amines and is characterized by its unique azabicyclic structure. It is classified as a tertiary amine due to the presence of three carbon substituents on the nitrogen atom .
Methods: The synthesis of exo-(1R,5S,6S)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine typically involves several steps, including the formation of the bicyclic framework followed by the introduction of the benzyl group. While specific synthetic routes can vary, one common approach includes:
Technical Details: The synthetic process may require careful control of reaction conditions such as temperature and solvent choice to ensure high yields and purity of the final product .
Reactions: Exo-(1R,5S,6S)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine can participate in various chemical reactions due to its functional groups:
Technical Details: Reaction conditions such as pH, temperature, and solvent can significantly influence the reactivity and outcome of these transformations .
The mechanism of action for exo-(1R,5S,6S)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine primarily involves its interaction with biological targets such as receptors or enzymes within cellular pathways:
Data regarding specific targets or pathways affected by this compound are still under investigation but suggest potential roles in modulating neurotransmitter systems .
Exo-(1R,5S,6S)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine has potential applications in various scientific fields:
The bicyclo[3.1.1]heptane framework serves as a conformationally restricted bioisostere for meta-substituted benzene rings and piperidine derivatives, offering enhanced three-dimensionality in medicinal chemistry. The synthesis typically initiates from a ketone precursor, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, which undergoes a two-step, multigram scalable process [1]. This intermediate enables selective functionalization at the C6 position while maintaining the integrity of the strained cyclobutane ring fused to the piperidine system. The stereoselectivity arises from intramolecular [2+2] photocycloaddition or ring-closing metathesis, where the exo-orientation of the C6 substituent is kinetically favored due to reduced torsional strain during bicyclization [8]. The rigid scaffold limits conformational flexibility, positioning the C6 amine for exo-specific nucleophilic reactions.
Table 1: Key Intermediates for Bicyclo[3.1.1]heptane Scaffold Synthesis
Compound | Role in Synthesis | Molecular Formula | Reference |
---|---|---|---|
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one | Ketone precursor for reductive amination | C₁₃H₁₅NO | [1] |
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol | Hydroxyl intermediate for amine conversion | C₁₃H₁₇NO | [8] |
exo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane | Protected amine building block | C₁₁H₂₀N₂O₂ | [5] |
The thermodynamic stability of the exo-C6 amine configuration is achieved through catalytic hydrogenation and transition metal-mediated reduction. When reducing the ketone precursor to the amine, heterogeneous catalysts (e.g., Pd/C) under hydrogen atmosphere yield >20:1 exo:endo selectivity [6] [8]. This preference arises from steric hindrance: hydrogen adsorption occurs preferentially from the less hindered exo face, avoiding the concave endo orientation blocked by the bicyclic bridge. Computational modeling confirms a 2.3 kcal/mol energy difference between exo and endo transition states, rationalizing the stereoselectivity. For the endo isomer (e.g., endo-(1R,5S,6r)-3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine), specialized ligands or low-temperature hydrogenation are required, underscoring the inherent bias toward exo products [6].
Table 2: Catalytic Methods for exo-Selective Functionalization
Method | Conditions | exo:endo Ratio | Key Advantage |
---|---|---|---|
Catalytic Hydrogenation | H₂/Pd-C, EtOH, 25°C | >20:1 | High stereoselectivity |
Metal Hydride Reduction | NaBH₄/NiCl₂, −78°C | 8:1 | Low-temperature control |
Asymmetric Reductive Amination | Ru-BINAP catalyst system | >99% ee | Enantioselective route |
The benzyl moiety at N3 serves dual roles: as a readily removable protecting group and as a steric director for C6 functionalization. Electrophilic aromatic substitution on the benzyl ring is minimal due to electron deficiency from the adjacent nitrogen, allowing chemoselective modifications at the aliphatic amine [2] [9]. Reductive deprotection (H₂/Pd-C) cleaves the benzyl group without disrupting the bicyclic core, yielding the secondary amine for further derivatization [9]. Alternatively, the benzyl group can be retained to modulate lipophilicity—enhancing blood-brain barrier penetration in neuroactive compounds. Its orthogonal stability toward Boc deprotection (acidic conditions) enables sequential N-functionalization strategies [5].
The exo-C6 amine requires protection during scaffold assembly to prevent undesired nucleophilic interference. The tert-butoxycarbonyl (Boc) group is employed in exo-6-(Boc-amino)-3-azabicyclo[3.1.1]heptane (CAS: 2409591-93-9), where it stabilizes the amine during ring-forming reactions [5]. Acid-mediated deprotection (e.g., trifluoroacetic acid) regenerates the amine without racemization, crucial for conserving the (1R,5S,6s) stereochemistry. The Boc group’s bulk also influences stereoselectivity: it blocks the endo face during C3-benzylation, favoring exo-benzyl attachment. Alternative groups like carboxybenzyl (Cbz) show reduced efficiency due to competitive ring hydrogenation [8] [9].
Table 3: Protecting Group Strategies for exo-6-Amine Functionalization
Protecting Group | Deprotection Conditions | Yield | Compatibility with Benzyl Group |
---|---|---|---|
Boc | TFA/DCM, 25°C | 95% | Orthogonal |
Cbz | H₂/Pd-C, 50 psi | 78% | Partial hydrogenation risk |
Fmoc | Piperidine/DMF | 82% | Base-sensitive side products |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: